FK-453

Receptor Pharmacology Binding Affinity Adenosine A1 Antagonist

This high-purity FK-453 (>99%) is a potent and selective, non-xanthine adenosine A1 receptor antagonist with an IC50 of 17.2 nM and >650-fold selectivity over A2. Unlike xanthine-based comparators, its pyrazolo[1,5-a]pyridine core enables scaffold-specific studies. The inactive S-(-) enantiomer is also available as a critical control for confirming A1-mediated mechanisms, ensuring experimental specificity and robust data generation.

Molecular Formula C23H25N3O2
Molecular Weight 375.5 g/mol
CAS No. 121524-18-3
Cat. No. B1672742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFK-453
CAS121524-18-3
Synonyms(+)-(R)-(1-(E)-3-(2-phenylpyrazolo(1,5-a)pyridin-3-yl)acryl)-2-piperidine ethanol
FK 453
FR 113452
FR 113453
FR113452
FR113453
Molecular FormulaC23H25N3O2
Molecular Weight375.5 g/mol
Structural Identifiers
SMILESC1CCN(C(C1)CCO)C(=O)C=CC2=C3C=CC=CN3N=C2C4=CC=CC=C4
InChIInChI=1S/C23H25N3O2/c27-17-14-19-10-4-6-15-25(19)22(28)13-12-20-21-11-5-7-16-26(21)24-23(20)18-8-2-1-3-9-18/h1-3,5,7-9,11-13,16,19,27H,4,6,10,14-15,17H2/b13-12+/t19-/m1/s1
InChIKeyOPLOPFHUHFGKMJ-JXOMPUQVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





FK-453 (CAS 121524-18-3): Non-Xanthine Adenosine A1 Receptor Antagonist for Renal Pharmacology Research


FK-453 ((+)-(R)-[(E)-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl) acryloyl]-2-piperidine ethanol, CAS 121524-18-3) is a potent non-xanthine adenosine A1 receptor antagonist with diuretic and renal vasodilatory activity [1]. It belongs to the pyrazolo[1,5-a]pyridine structural class, distinct from xanthine-based A1 antagonists such as DPCPX (1,3-dipropyl-8-cyclopentylxanthine) [2]. FK-453 exhibits high affinity for the adenosine A1 receptor with an IC50 of 17.2 nM in rat cortical binding assays and demonstrates >650-fold selectivity over the A2 receptor subtype [3]. The compound has been evaluated in both preclinical models and human studies for its effects on renal hemodynamics, tubular function, and electrolyte excretion [4].

FK-453 Procurement Justification: Why Generic A1 Antagonist Substitution Is Not Scientifically Equivalent


Not all adenosine A1 receptor antagonists are interchangeable research tools. FK-453 is a non-xanthine antagonist with a pyrazolo[1,5-a]pyridine core, whereas widely used comparators such as DPCPX and theophylline are xanthine derivatives [1]. This structural divergence translates into measurable differences in receptor subtype selectivity and downstream functional effects [2]. Additionally, FK-453 exhibits enantiomer-specific pharmacology: its S-(-) enantiomer FR113452 is nearly inactive, demonstrating that the (R)-configuration is essential for A1 receptor antagonism [3]. The compound's diuretic mechanism and renal site of action have been shown to differ from those of conventional diuretics including hydrochlorothiazide and furosemide [4]. Substituting FK-453 with another A1 antagonist, an inactive enantiomer, or a conventional diuretic would yield fundamentally different experimental outcomes.

FK-453 Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Research Selection


FK-453 vs. DPCPX and Theophylline: Comparative A1 Receptor Binding Affinity in Rat Cortical Membranes

In competitive radioligand binding assays using [3H]N6-cyclohexyladenosine in rat cerebral cortical membranes, FK-453 exhibited an IC50 of 17.2 nM for the adenosine A1 receptor. By comparison, the xanthine-based A1 antagonist DPCPX (PD116948) showed an IC50 of 4.7 nM, while theophylline required 67.7 μM to achieve comparable displacement [1]. This demonstrates that FK-453 occupies an intermediate potency position among A1 antagonists—substantially more potent than theophylline (by approximately 3,900-fold) but less potent than DPCPX (by approximately 3.7-fold)—providing researchers with a non-xanthine alternative when xanthine-based pharmacology is undesirable.

Receptor Pharmacology Binding Affinity Adenosine A1 Antagonist

FK-453 A1 vs. A2 Receptor Subtype Selectivity: Functional Differentiation in Guinea-Pig Isolated Tissues

FK-453 demonstrated pronounced selectivity for the adenosine A1 receptor over the A2 receptor in functional tissue assays. In guinea-pig isolated atria (A1-mediated negative inotropy), FK-453 inhibited the response to 10 μM adenosine with an IC50 of 560 pM. In contrast, in guinea-pig aorta (A2-mediated relaxation), FK-453 inhibited the response to 3.2 μM adenosine with an IC50 of 1.18 μM [1]. This represents a functional A1/A2 selectivity ratio of approximately 2,100-fold based on IC50 values. In comparison, the xanthine antagonist DPCPX exhibited IC50 values of 1.31 nM (atria) and 656 nM (aorta), yielding a selectivity ratio of approximately 500-fold [1]. FK-453 therefore demonstrates superior functional A1 selectivity compared to DPCPX in this tissue-based assay system.

Receptor Subtype Selectivity Functional Pharmacology Cardiovascular Research

FK-453 vs. FR113452 (S-Enantiomer): Enantiomer-Specific Renal Diuretic and Natriuretic Effects in Anesthetized Rats

In anesthetized rats receiving intravenous infusion of pharmacologically equivalent doses, FK-453 (30 μg/kg/min) produced a pronounced diuretic response, increasing urine flow from 386 ± 76 to 814 ± 156 μL/30 min. In contrast, its S-(-) enantiomer FR113452 at the same infusion rate failed to produce significant diuresis [1]. Similarly, FK-453 increased sodium excretion from 1.58 ± 0.56 to 5.95 ± 1.02 μmol/min, whereas FR113452 showed no natriuretic effect [1]. The xanthine A1 antagonist DPCPX (10 μg/kg/min) produced comparable diuretic (194 ± 30 to 696 ± 144 μL/30 min) and natriuretic (0.88 ± 0.30 to 5.09 ± 1.28 μmol/min) responses [1]. This enantiomer-specific activity confirms that the (R)-configuration of FK-453 is essential for A1 receptor antagonism and subsequent renal functional effects.

Renal Pharmacology Enantiomer Specificity In Vivo Pharmacology

FK-453 vs. Hydrochlorothiazide and Furosemide: Divergent Renal Site of Action and Uricosuric Activity

Osmolar clearance experiments in anesthetized dogs revealed that the renal site of action of FK-453 differs from those of hydrochlorothiazide and furosemide, conventional diuretics that act primarily on distal convoluted tubule and loop of Henle, respectively [1]. Furthermore, FK-453 uniquely increased urinary uric acid excretion in both rats and dogs, whereas hydrochlorothiazide, furosemide, DPCPX, and FR113452 had no effect on uric acid excretion [1]. In anesthetized dogs, FK-453 increased renal blood flow (RBF), inulin clearance (Gin), and p-aminohippuric acid clearance (C-PAH), while hydrochlorothiazide had no effect on these hemodynamic parameters [1]. This differential profile indicates that FK-453 acts via a distinct tubular mechanism and confers uricosuric activity not observed with comparator diuretics.

Renal Pharmacology Diuretic Mechanism Uricosuric Activity

FK-453 Human Renal Hemodynamics: GFR Increase Without Blood Pressure Alteration in Healthy Subjects

In a placebo-controlled study of eight healthy male subjects receiving single oral doses of FK-453 (50, 100, and 200 mg), glomerular filtration rate (GFR) measured by 51Cr-EDTA clearance increased by 18.0% at 3 hours after the 100 mg dose, and by 18.3% and 23.5% at 2 and 3 hours respectively after the 200 mg dose, all statistically significant versus placebo [1]. Notably, these GFR increases occurred without significant changes in mean arterial blood pressure or effective renal plasma flow (125I-Hippuran clearance) [1]. Additionally, FK-453 produced statistically significant increases in urine flow rate, osmolar clearance, and absolute and fractional excretions of sodium, phosphate, bicarbonate, chloride, magnesium, and uric acid [1].

Human Pharmacology Renal Hemodynamics Clinical Research

FK-453 In Vivo A1 Antagonist Potency: Dose-Dependent Inhibition of Bradycardic Responses in Rats

In anesthetized rats, both FK-453 and DPCPX demonstrated high potency as A1 receptor antagonists in vivo, with complete inhibition of bradycardic responses to the selective A1 agonist N6-cyclopentyladenosine achieved at infusion rates of 3 μg/kg/min for FK-453 and 1 μg/kg/min for DPCPX [1]. FR113452, the S-enantiomer of FK-453, was a very weak antagonist and only slightly reduced bradycardic responses at 100 μg/kg/min [1]. In vivo selectivity calculations indicated that FK-453 was >300-fold selective for the A1 receptor over the A2 receptor, while DPCPX was >1000-fold selective [1]. These data establish FK-453 as a highly potent in vivo A1 antagonist with a defined dose-response relationship suitable for systemic pharmacological studies.

In Vivo Pharmacology A1 Antagonist Potency Cardiovascular Research

FK-453 Optimal Research Application Scenarios Based on Differentiated Pharmacological Evidence


Renal Tubular Transport and Diuretic Mechanism Studies Requiring A1-Specific Pharmacological Interrogation

FK-453 is optimally suited for studies investigating adenosine A1 receptor-mediated regulation of renal tubular transport and electrolyte handling. As demonstrated in anesthetized rats, FK-453 produces pronounced diuresis (386 ± 76 to 814 ± 156 μL/30 min) and natriuresis (1.58 ± 0.56 to 5.95 ± 1.02 μmol/min) without affecting glomerular filtration rate or potassium excretion [1]. Its enantiomer FR113452 is inactive, providing an ideal negative control to confirm A1 receptor specificity [1]. Furthermore, FK-453 uniquely increases urinary uric acid excretion—a property not shared by DPCPX, hydrochlorothiazide, or furosemide—making it the preferred tool for studying adenosine-mediated urate transport mechanisms [2].

Human Renal Physiology Studies Evaluating Adenosine A1 Receptor Contribution to Glomerular and Tubular Function

FK-453 has been validated in human subjects for assessing the role of endogenous adenosine in renal function. In healthy volunteers, oral FK-453 (100-200 mg) increased GFR by up to 23.5% without altering mean arterial blood pressure or effective renal plasma flow, while simultaneously increasing fractional excretion of sodium, phosphate, bicarbonate, chloride, magnesium, and uric acid [3]. This human pharmacokinetic-pharmacodynamic profile makes FK-453 a suitable clinical research tool for investigating adenosine A1 receptor-mediated renal regulation in both normal physiology and disease states, including studies in patients with chronic renal disease [3].

Non-Xanthine A1 Antagonist Comparator Studies in Cardiovascular and Renal Pharmacology

For researchers requiring a non-xanthine A1 antagonist with well-characterized pharmacology to contrast with xanthine-based compounds (e.g., DPCPX, theophylline), FK-453 provides a structurally distinct alternative. Its pyrazolo[1,5-a]pyridine core differs fundamentally from the xanthine scaffold, enabling studies that discriminate between scaffold-dependent and target-dependent effects [4]. FK-453 exhibits high A1 affinity (IC50 = 17.2 nM) and >650-fold A1/A2 binding selectivity, positioning it as a reference non-xanthine A1 antagonist for comparative pharmacological profiling [4]. Its in vivo potency (complete A1 blockade at 3 μg/kg/min infusion) and defined selectivity (>300-fold A1/A2 in vivo) enable robust systemic studies [5].

Acute Renal Failure and Renoprotection Research in Preclinical Models

FK-453 has demonstrated protective effects in glycerol-induced acute renal failure (ARF) in rats, reducing serum creatinine and urea concentrations while increasing urine volume and creatinine clearance [6]. This established efficacy in a disease-relevant preclinical model positions FK-453 as a useful tool for investigating the therapeutic potential of A1 receptor antagonism in acute kidney injury and related nephropathies. The compound's selectivity profile and availability of an inactive enantiomer control (FR113452) strengthen experimental design in renoprotection studies [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for FK-453

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.